Ipragliflozin vs. Dapagliflozin, Empagliflozin, Canagliflozin: A Unique Long-Acting Pharmacodynamic Profile with Fast Onset
In a comprehensive comparative study of six commercially available SGLT2 inhibitors in Japan, ipragliflozin and dapagliflozin were classified as 'long-acting,' while tofogliflozin, canagliflozin, empagliflozin, and luseogliflozin were 'intermediate-acting.' Crucially, within the long-acting category, ipragliflozin (and luseogliflozin) exhibited a faster onset of pharmacological effect compared to the other four drugs [1]. This dual property—long duration of action combined with a rapid onset—is a differentiating feature of ipragliflozin. Long-acting SGLT2 inhibitors like ipragliflozin were associated with lower variability in blood glucose levels due to a sustained increase in urinary glucose excretion [1].
| Evidence Dimension | Pharmacodynamic classification (duration of action) and onset of effect |
|---|---|
| Target Compound Data | Ipragliflozin: Long-acting AND fast onset |
| Comparator Or Baseline | Dapagliflozin: Long-acting but NOT fast onset; Tofogliflozin, Canagliflozin, Empagliflozin, Luseogliflozin: Intermediate-acting |
| Quantified Difference | Ipragliflozin is one of only two long-acting agents (with dapagliflozin) and one of only two with fast onset (with luseogliflozin). It uniquely combines both attributes. |
| Conditions | Normal and diabetic mouse models; pharmacokinetic and pharmacodynamic analysis in vivo. |
Why This Matters
For research requiring sustained target engagement with minimal glycemic variability or for applications where a rapid initial response is critical, ipragliflozin offers a distinct PK/PD profile that cannot be replicated by most other SGLT2 inhibitors.
- [1] Tahara A, Takasu T, Yokono M, Imamura M, Kurosaki E. Characterization and comparison of sodium-glucose cotransporter 2 inhibitors in pharmacokinetics, pharmacodynamics, and pharmacologic effects. J Pharmacol Sci. 2016;130(3):159-169. doi:10.1016/j.jphs.2016.02.003. View Source
